molecular formula C30H52 B1675458 Lupane CAS No. 464-99-3

Lupane

Cat. No.: B1675458
CAS No.: 464-99-3
M. Wt: 412.7 g/mol
InChI Key: NKMDIWKRKQFYPH-DONWXUBYSA-N
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Description

The compound Lupane is a complex organic molecule. It belongs to the class of polycyclic hydrocarbons, characterized by multiple fused ring structures. This compound is notable for its intricate stereochemistry and multiple chiral centers, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Cyclization Reactions: Formation of the polycyclic structure through cyclization reactions.

    Hydrogenation: Saturation of double bonds to form the hexadecahydro structure.

    Chiral Resolution: Separation of enantiomers to obtain the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve:

    Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum to achieve hydrogenation.

    High-Pressure Reactions: Conducting reactions under high pressure to facilitate cyclization and hydrogenation.

    Purification Techniques: Employing chromatography and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion to ketones or alcohols using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Introduction of halogens, hydroxyl groups, or other functional groups.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the efficacy of lupane-type triterpenoids as antiviral agents, particularly against HIV-1. For instance, compounds such as betulinic acid have demonstrated the ability to inhibit HIV-1 replication by targeting multiple stages in the viral life cycle. This multi-target approach enhances their potential as therapeutic agents in HIV treatment strategies .

Table 1: Antiviral Efficacy of this compound Compounds

CompoundTarget VirusMechanism of ActionReference
Betulinic AcidHIV-1Inhibits viral replication
LupeolHIV-1Multi-target inhibition
3β,6β,16β-trihydroxylup-20(29)-eneLeishmaniaInterferes with amastigote survival

Anticancer Properties

This compound compounds have shown promising results in cancer research, particularly in inhibiting the growth of various cancer cell lines. For example, lupeol and its derivatives have been evaluated for their cytotoxic effects against prostate cancer cells. Studies indicate that certain sulfated derivatives exhibit enhanced antiproliferative activity compared to their parent compounds .

Case Study: Prostate Cancer

A study focused on the effects of lupeol derivatives on human prostate adenocarcinoma cell lines (PC-3 and LNCaP) revealed that some derivatives had half-maximal inhibitory concentrations below 70 μM, indicating significant cytotoxic potential. The research also explored the antimetastatic properties of these compounds through wound-healing assays .

Antiparasitic Activity

The antiparasitic effects of this compound compounds have gained attention due to their potential in treating diseases like leishmaniasis. The compound 3β,6β,16β-trihydroxylup-20(29)-ene isolated from Combretum leprosum exhibited significant activity against Leishmania (L.) amazonensis, reducing parasite survival in infected macrophages without causing cytotoxic effects on host cells .

Table 2: Antiparasitic Efficacy of this compound Compounds

CompoundParasiteConcentration (μM)Effectiveness (%)Reference
3β,6β,16β-trihydroxylup-20(29)-eneLeishmania amazonensis10980% reduction in survival
BetulinLeishmania braziliensisNot specifiedModerate effectiveness

Anti-inflammatory Effects

This compound-type triterpenoids also exhibit anti-inflammatory properties. Research has shown that these compounds can modulate inflammatory responses in various cell types, including macrophages. For instance, saponins derived from this compound structures were found to inhibit pro-inflammatory cytokine production in murine macrophage-like cells .

Biocatalysis and Synthesis

The development of new synthetic pathways for this compound derivatives is crucial for enhancing their therapeutic efficacy. Biocatalysis has emerged as a promising method for modifying these compounds to improve their solubility and bioavailability. This approach allows for the creation of novel derivatives with potentially enhanced biological activities .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their function.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A polycyclic hydrocarbon with a similar ring structure but different functional groups.

    Steroids: Compounds with a similar cyclopenta[a]phenanthrene core structure.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of multiple chiral centers, which can lead to distinct biological and chemical properties compared to other similar compounds.

Biological Activity

Lupane compounds, particularly this compound-type triterpenes, have garnered significant interest in recent years due to their diverse biological activities, especially in the context of cancer prevention and treatment. This article explores the biological activities of these compounds, focusing on their anti-cancer properties, hepatoprotective effects, anti-inflammatory actions, and antimicrobial activities.

Overview of this compound Compounds

This compound is a type of triterpene characterized by a pentacyclic structure. Key representatives include lupeol , betulin , and betulinic acid . These compounds are primarily derived from various plant sources and are known for their potential therapeutic applications.

Anti-Cancer Activities

This compound-type triterpenes have shown promising anti-cancer properties through various mechanisms:

  • Inhibition of Cancer Cell Proliferation : Research indicates that this compound compounds can modulate multiple cancer-related signaling pathways. For instance, they influence pathways such as NF-κB, Wnt/β-catenin, and PI3K/Akt, which are crucial in regulating cell proliferation and apoptosis in malignant tumors .
  • Selective Cytotoxicity : Betulinic acid has demonstrated selective cytotoxic effects on cancer cells while sparing healthy cells. Studies using hepatocellular carcinoma (HCC) xenograft models showed that triterpene extracts increased caspase 3/7 activity, indicating apoptosis in cancer cells without significant toxicity to normal hepatocytes .
  • Mechanisms of Action : The anti-cancer effects are attributed to the induction of apoptosis through intrinsic pathways and modulation of oxidative stress. For example, lupeol has been shown to restore hepatic enzyme levels and reduce oxidative stress in liver damage models .

Hepatoprotective Effects

This compound compounds also exhibit protective effects against liver damage:

  • Protection Against Aflatoxin-Induced Damage : Lupeol has been reported to protect against aflatoxin B1-induced liver damage by normalizing levels of liver enzymes such as LDH, AST, ALT, and ALP while enhancing antioxidant defenses .
  • Alcohol-Induced Liver Injury : Betulin and betulinic acid have been shown to mitigate alcohol-induced liver damage by downregulating reactive oxygen species (ROS) production and inflammatory pathways (NF-κB and JNK) .

Anti-Inflammatory Properties

This compound compounds possess notable anti-inflammatory activities:

  • Inhibition of Inflammatory Mediators : Research has demonstrated that this compound derivatives can inhibit the expression of pro-inflammatory cytokines and transcription factors involved in inflammation. For instance, betulinic acid reduces COX-2 expression by preventing NF-κB phosphorylation .
  • Clinical Relevance : The anti-inflammatory effects have implications for conditions such as atopic dermatitis and other chronic inflammatory diseases .

Antimicrobial Activity

This compound triterpenes also exhibit antimicrobial properties:

  • Antibacterial Effects : Certain this compound derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus. Microbiological assays indicate that these compounds can act as antibacterial agents with clinical relevance .

Summary Table of Biological Activities

Activity TypeCompoundMechanism/EffectReference
Anti-CancerLupeolInduces apoptosis in cancer cells
Betulinic AcidSelective cytotoxicity towards HCC cells
HepatoprotectiveLupeolRestores hepatic enzyme levels
BetulinMitigates alcohol-induced liver damage
Anti-InflammatoryBetulinic AcidInhibits COX-2 expression
Antimicrobial3 β,6 β,16 β-trihydroxythis compoundEffective against Staphylococcus aureus

Case Studies

Several studies highlight the therapeutic potential of this compound compounds:

  • Study on Hepatoprotection : Preetha et al. (2006) demonstrated that lupeol protects against aflatoxin-induced liver damage by restoring antioxidant levels and reducing oxidative stress markers .
  • Cancer Treatment Research : Hertrampf et al. (2012) investigated the effects of triterpene extracts on HCC cells and found significant increases in apoptotic markers with minimal toxicity to healthy cells .
  • Anti-inflammatory Applications : Xie et al. (1998) explored the anti-inflammatory effects of unusual this compound saponins from Bupleurum fruticescens, showing their potential use in treating inflammatory conditions .

Properties

IUPAC Name

(1S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52/c1-20(2)21-12-16-27(5)18-19-29(7)22(25(21)27)10-11-24-28(6)15-9-14-26(3,4)23(28)13-17-30(24,29)8/h20-25H,9-19H2,1-8H3/t21-,22+,23-,24+,25+,27+,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMDIWKRKQFYPH-VIUFNMEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(C1C3CCC4C5(CCCC(C5CCC4(C3(CC2)C)C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCCC([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

464-99-3
Record name (-)-Lupane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=464-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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